6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. This compound features a complex structure that includes a pyridazine ring fused with a dihydropyridazine moiety, making it of significant interest in medicinal chemistry. The compound's potential applications span various fields, particularly in pharmaceuticals, where it may serve as a lead compound for developing new therapeutic agents.
The classification of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one falls under organic chemistry as a nitrogen-containing heterocycle. It is derived from the pyridazine family, characterized by the presence of two adjacent nitrogen atoms in the six-membered aromatic ring. The compound can be synthesized through various chemical reactions involving substituted pyridazines and other organic precursors.
The synthesis of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. Common synthetic approaches include:
The synthesis may involve the following steps:
The molecular structure of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can be described by its unique arrangement of atoms:
Crystallographic studies may provide precise data on bond lengths and angles, aiding in understanding its reactivity and interaction with biological targets.
6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, which can be modulated through substitutions on the pyrazine or pyridazine rings.
The mechanism of action for compounds like 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one often involves interaction with specific biological targets:
Experimental studies using cell lines or animal models can elucidate the pharmacodynamics and pharmacokinetics associated with this compound.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to characterize the compound’s structure and confirm purity.
6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one has potential applications in:
Pyridazinone derivatives have evolved from simple vasodilators to sophisticated targeted therapeutics. Early drugs like hydralazine (a phthalazine derivative) and minaprine (3-aminopyridazine antidepressant) established the foundational bioactivity of diazine scaffolds but faced limitations in selectivity and safety [1] [5]. The 2020–2022 FDA approvals of relugolix (GnRH antagonist) and deucravacitinib (TYK2 inhibitor), both featuring 3-aminopyridazine cores, marked a paradigm shift. These agents leveraged the ring’s high dipole moment (4.22 D) and dual hydrogen-bonding capacity to achieve enhanced target affinity and reduced off-target effects (e.g., low hERG channel binding) [1] [3]. Concurrently, tricyclic scaffolds like 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3(2H)-one emerged, where ring fusion constrained molecular flexibility, optimizing phosphodiesterase III (PDE III) inhibition while introducing anti-inflammatory properties absent in early analogs [8].
Table 1: Key Physicochemical Properties of Pyridazine vs. Related Heterocycles
Heterocycle | Dipole (D) | cLogP | pKa | Topological Polar Surface Area (Ų) |
---|---|---|---|---|
Pyridazine | 4.22 | -0.51 | 2.0 | 25.8 |
Pyridine | 2.22 | 0.84 | 5.2 | 12.9 |
Pyrimidine | 2.33 | 0.26 | 0.93 | 25.8 |
Benzene | 0.00 | 2.18 | -24.3 | 0.0 |
Data sourced from comparative azine analyses [1]
The hybrid scaffold of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one exemplifies structure-guided optimization. Key principles include:
Synthesis of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one derivatives prioritizes target engagement:- eNOS Upregulation for Vasodilation: Compounds like 4f and 5e (EC₅₀ = 0.0136 and 0.0025 μM) were designed to trigger NO release via eNOS activation. Their synthesis features:1. Condensation of 4-pyrazinylacetophenone with glyoxylic acid.2. Cyclization with hydrazine hydrate.3. N-alkylation with ethyl chloroacetate.These analogs increased aortic NO by 186.5% and eNOS mRNA by 140.3% vs. controls, validating the hybrid’s role in hypertension management [6].- Cholinesterase Inhibition for Neuroprotection: Structural analogs with N-acetylpiperazine tails (e.g., VI2a) were synthesized to penetrate the blood-brain barrier. Key steps include:1. Nucleophilic substitution of chloropyridazinones with piperazine.2. Sulfonohydrazide coupling.These showed dual AChE/BChE inhibition (25.02%/51.70%), crucial for Alzheimer’s disease therapy [9].- Kinase Modulation in Oncology: Incorporating pyrazine via Suzuki-Miyaura coupling enabled access to derivatives like 6-(pyrazin-2-yl)-2-(morpholinomethyl)pyridazin-3(2H)-one. This scaffold inhibits TYK2 JH2 domains (IC₅₀ <100 nM) by exploiting the pyrazine’s nitrogen for hinge-region binding, demonstrating efficacy in non-small cell lung cancer models [5] [8].
Table 2: Structure-Activity Relationship (SAR) of Key Derivatives
Compound | R Group | Biological Target | Potency (EC₅₀/IC₅₀) | Key Effect |
---|---|---|---|---|
5e | 4-NO₂-C₆H₄-SH | eNOS | 0.0025 μM | ↑ NO by 186.5%; ↑ eNOS mRNA by 140.3% |
VI2a | 4-Cl-C₆H₄-SO₂NHNHCOCH₃ | AChE/BChE | 25.02%/51.70% inhibition | Dual cholinesterase inhibition |
- | Morpholinomethyl | TYK2 JH2 domain | <100 nM | Allosteric kinase inhibition |
SAR data derived from pharmacological evaluations [5] [6] [8]
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6